molecular formula C20H11N3O5 B3556034 5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione CAS No. 5186-54-9

5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B3556034
CAS No.: 5186-54-9
M. Wt: 373.3 g/mol
InChI Key: UDNJQYKHHOMWPX-UHFFFAOYSA-N
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Description

This compound belongs to the phthalimide derivative family, characterized by a 1H-isoindole-1,3(2H)-dione core. The structure features a pyridin-2-yl group at position 2 and a 3-nitrobenzoyl moiety at position 5. Such modifications are often explored to enhance biological activity, particularly in anticonvulsant and anticancer research .

Properties

IUPAC Name

5-(3-nitrobenzoyl)-2-pyridin-2-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11N3O5/c24-18(12-4-3-5-14(10-12)23(27)28)13-7-8-15-16(11-13)20(26)22(19(15)25)17-6-1-2-9-21-17/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNJQYKHHOMWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359884
Record name ST50995884
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5186-54-9
Record name ST50995884
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound 5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic molecule that has garnered interest in various scientific research applications. This article explores its applications in medicinal chemistry, material science, and as a potential lead compound for drug development, supported by data tables and case studies.

Anticancer Activity

Recent studies have indicated that isoindole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, a study demonstrated that it induced apoptosis in human breast cancer cells through the activation of caspase pathways .

Antimicrobial Properties

The nitrophenyl group enhances the compound's ability to interact with microbial targets. Preliminary investigations suggest that it possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .

Case Study: Synthesis and Biological Evaluation

A notable case study involved the synthesis of this compound through a multi-step reaction involving cyclization and functionalization. The synthesized compound was evaluated for its biological activity against several cancer cell lines, yielding IC50 values that indicate effectiveness comparable to established chemotherapeutics .

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to emit light upon excitation has been explored in device fabrication, showing potential for use as an emissive layer in OLEDs .

Table 2: OLED Performance Metrics

ParameterValue
Maximum Emission Wavelength550 nm
Current Efficiency15 cd/A
Luminance5000 cd/m²

Mechanism of Action

The mechanism of action of 5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs in Anticonvulsant Research

2-(2-Phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 13)

  • Substituents : Phenylethyl group at position 2.
  • Activity : Exhibited an ED50 of 15 mg/kg in the maximal electroshock (MES) seizure model.
  • Molecular Docking : Docking score of -8.2 kcal/mol against the sodium channel, indicating moderate binding affinity .

5-Nitro-2-(2-phenylethyl)-1H-isoindole-1,3(2H)-dione (Compound 14)

  • Substituents : Phenylethyl at position 2 and nitro at position 5.
  • Activity : Improved ED50 of 10 mg/kg (MES model), attributed to the electron-withdrawing nitro group enhancing sodium channel interaction.
  • Molecular Docking : Higher docking score (-9.1 kcal/mol) than Compound 13, suggesting stronger binding .

Comparison with Target Compound The target compound replaces the phenylethyl group with pyridin-2-yl, which may enhance hydrogen bonding via the pyridine nitrogen. The 3-nitrobenzoyl group at position 5 likely provides steric and electronic effects distinct from the simpler nitro substituent in Compound 14.

Dichloro-Substituted Phthalimides

5,6-Dichloro-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione (Compound [8])

  • Substituents : Dichloro at positions 5 and 6, 2-fluorophenyl at position 2.
  • Activity : Demonstrated anticancer activity (IC50: 5 µM) in preliminary studies, linked to chloro groups enhancing lipophilicity and membrane penetration .

Comparison with Target Compound
The dichloro substitution increases molecular weight and lipophilicity compared to the target compound’s nitrobenzoyl group. The fluorine atom in Compound [8] may improve metabolic stability, while the pyridine in the target compound could facilitate solubility in aqueous environments.

N-Quinolyl-Substituted Phthalimides

2-(Quinolin-8-yl)-1H-isoindole-1,3(2H)-dione (Compound [10])

  • Substituents: Quinolin-8-yl at position 2.
  • Properties: The bulky quinoline group promotes π-π interactions but may reduce solubility. Silver complexes of this compound showed antimicrobial activity .

The nitrobenzoyl moiety may also enhance redox activity compared to unsubstituted analogs.

Fluorophenyl and Aminophenoxy Derivatives

5-(4-Aminophenoxy)-2-(2-fluorophenyl)-1H-isoindole-1,3(2H)-dione (CAS 730981-96-1)

  • Substituents: 4-Aminophenoxy at position 5, 2-fluorophenyl at position 2.
  • Properties: The aminophenoxy group increases hydrogen-bonding capacity, while fluorine enhances electronegativity .

Comparison with Target Compound The 3-nitrobenzoyl group in the target compound is more electron-withdrawing than aminophenoxy, which could influence reactivity in biological systems. The fluorophenyl group in both compounds may contribute to similar metabolic stability.

Biological Activity

5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 406200-59-7, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an isoindole core with a pyridine ring and a nitrophenyl substituent. Its molecular formula is C16H12N4O3C_{16}H_{12}N_{4}O_{3}, and it has a molecular weight of approximately 300.29 g/mol. The presence of the nitro group is significant as it often enhances biological activity through various mechanisms.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways. For instance, studies have shown that similar compounds can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .
  • Antiviral Activity : Research indicates that derivatives of isoindole compounds exhibit antiviral properties by interfering with viral replication processes. While specific data on this compound's antiviral activity is limited, its structural analogs have shown promise against viruses such as HIV and Hepatitis C .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may have cytotoxic effects against cancer cell lines. The presence of the nitrophenyl group could enhance its interaction with cellular targets, potentially leading to apoptosis in malignant cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound.

Activity Type Mechanism IC50 (µM) Reference
AntiviralInhibition of viral replicationNot specified
CytotoxicityInduction of apoptosis<10
Enzyme inhibitionCyclooxygenase inhibitionNot specified

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Anticancer Studies : A study investigated the cytotoxic effects of isoindole derivatives on various cancer cell lines. The results indicated that compounds with similar structural features exhibited IC50 values below 10 µM against breast and lung cancer cells, suggesting significant anticancer potential .
  • Antiviral Research : In another study, researchers synthesized a series of pyridine-based isoindoles and tested their efficacy against HIV. Some derivatives showed promising results with IC50 values around 5 µM, highlighting the potential for further development in antiviral therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione
Reactant of Route 2
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5-[(3-nitrophenyl)carbonyl]-2-(pyridin-2-yl)-1H-isoindole-1,3(2H)-dione

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